5-Bromo-2-(1H-pyrazol-3-yl)pyridine
Overview
Description
5-Bromo-2-(1H-pyrazol-3-yl)pyridine is a heterocyclic compound that features a bromine atom at the 5-position of a pyridine ring, which is further substituted with a 1H-pyrazol-3-yl group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and potential biological activities.
Mechanism of Action
Target of Action
Compounds containing pyrazole moieties are known to have diverse pharmacological effects . For instance, some pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study of a related compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that 5-Bromo-2-(1H-pyrazol-3-yl)pyridine might interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
For instance, 3 (5)-aminopyrazoles are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo [1,5-a]pyrimidines .
Result of Action
Related pyrazole derivatives have shown significant inhibitory activity against various cell lines .
Biochemical Analysis
Biochemical Properties
5-Bromo-2-(1H-pyrazol-3-yl)pyridine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity. This compound has been shown to interact with enzymes such as kinases and phosphatases, which are crucial for regulating cellular signaling pathways. The interaction between this compound and these enzymes often involves binding to the active site, leading to either inhibition or activation of the enzyme’s catalytic function. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, further influencing their activity and stability .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, such as the MAPK/ERK pathway, which is essential for cell proliferation and differentiation. By modulating the activity of key enzymes in these pathways, this compound can alter gene expression and cellular metabolism. For instance, it can upregulate or downregulate the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to competitive inhibition or allosteric modulation. This binding often involves interactions with key amino acid residues, such as serine, threonine, or tyrosine, which are critical for the enzyme’s function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as extreme pH or high temperatures. Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in cell proliferation rates and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and can effectively modulate enzyme activity and cellular processes. At higher doses, this compound can induce toxic effects, such as hepatotoxicity and nephrotoxicity, due to its accumulation in these organs. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse reactions .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that may retain biological activity. These metabolic processes can affect the compound’s bioavailability, efficacy, and toxicity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters, and can bind to serum proteins, influencing its distribution and accumulation in different tissues. These interactions can affect the compound’s pharmacokinetics and overall biological activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its ability to modulate cellular processes. For example, nuclear localization may enhance the compound’s ability to interact with transcription factors and regulate gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(1H-pyrazol-3-yl)pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-bromo-5-chloropyridine with 3-aminopyrazole under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-(1H-pyrazol-3-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The pyrazole ring can undergo oxidation or reduction, leading to different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different pyrazole derivatives .
Scientific Research Applications
5-Bromo-2-(1H-pyrazol-3-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential lead compound in drug discovery and development.
Comparison with Similar Compounds
2-(1H-Pyrazol-3-yl)pyridine: Lacks the bromine atom, which can significantly alter its reactivity and biological activity.
5-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine: Contains additional methyl groups on the pyrazole ring, affecting its steric and electronic properties.
Uniqueness: 5-Bromo-2-(1H-pyrazol-3-yl)pyridine is unique due to the presence of both the bromine atom and the pyrazole ring, which confer distinct reactivity and potential biological activities. The bromine atom can participate in various substitution reactions, while the pyrazole ring can engage in diverse chemical transformations .
Properties
IUPAC Name |
5-bromo-2-(1H-pyrazol-5-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-6-1-2-7(10-5-6)8-3-4-11-12-8/h1-5H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQYPOCKOBSRSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)C2=CC=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10621826 | |
Record name | 5-Bromo-2-(1H-pyrazol-5-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10621826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
811464-25-2 | |
Record name | 5-Bromo-2-(1H-pyrazol-5-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10621826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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